2,6-Dimethylthiomorpholine-4-carbonyl chloride 1,1-dioxide
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Overview
Description
2,6-Dimethyl-1,1-dioxo-1lambda6-thiomorpholine-4-carbonylchloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,1-dioxo-1lambda6-thiomorpholine-4-carbonylchloride typically involves the reaction of thiomorpholine derivatives with appropriate reagents to introduce the carbonyl chloride group. One common method includes the chlorination of 2,6-dimethylthiomorpholine-1,1-dioxide using thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,1-dioxo-1lambda6-thiomorpholine-4-carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The thiomorpholine ring can be oxidized or reduced under specific conditions to modify the oxidation state of sulfur.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2,6-Dimethyl-1,1-dioxo-1lambda6-thiomorpholine-4-carbonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,1-dioxo-1lambda6-thiomorpholine-4-carbonylchloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical synthesis. The thiomorpholine ring structure also contributes to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide
- Methyl 6,6-dimethyl-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate hydrochloride
Uniqueness
2,6-Dimethyl-1,1-dioxo-1lambda6-thiomorpholine-4-carbonylchloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it particularly useful in synthetic applications where selective reactivity is required.
Properties
Molecular Formula |
C7H12ClNO3S |
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Molecular Weight |
225.69 g/mol |
IUPAC Name |
2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO3S/c1-5-3-9(7(8)10)4-6(2)13(5,11)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
AYOBHVODFIMPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(S1(=O)=O)C)C(=O)Cl |
Origin of Product |
United States |
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